Product packaging for 2-Methylcyclopropan-1-amine hydrochloride(Cat. No.:CAS No. 89123-14-8)

2-Methylcyclopropan-1-amine hydrochloride

Cat. No.: B1427337
CAS No.: 89123-14-8
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-UHFFFAOYSA-N
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Description

2-Methylcyclopropan-1-amine hydrochloride (CAS 89123-14-8) is a cyclopropane derivative featuring a methyl substituent on the cyclopropane ring and an amine group protonated as a hydrochloride salt. Its molecular formula is C₄H₁₀ClN, with a molecular weight of 107.58 g/mol and a purity of 95% . This compound is primarily used in synthetic organic chemistry and pharmaceutical research as a building block for more complex molecules, such as antidepressants or neuromodulators, due to its structural resemblance to bioactive amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClN B1427337 2-Methylcyclopropan-1-amine hydrochloride CAS No. 89123-14-8

Properties

IUPAC Name

2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKNIYQAIAEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Flow Microreactor-Based Synthesis of (1S,2S)-2-Methylcyclopropan-1-amine Hydrochloride

A modern approach utilizes flow microreactor technology to improve reaction control, scalability, and chiral purity. The synthesis involves:

  • Starting from a chiral cyclopropane precursor.
  • Introduction of the amine group under carefully controlled conditions.
  • Conversion to the hydrochloride salt by treatment with hydrogen chloride gas.

This method ensures high yield and maintains the stereochemical integrity of the (1S,2S) isomer, which is crucial for biological activity. The process benefits from enhanced heat and mass transfer in microreactors, minimizing side reactions and improving reproducibility.

Parameter Details
Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
Key Technique Flow microreactor system
Product Form Hydrochloride salt
Stereochemistry (1S,2S) enantiomer
Purity High, suitable for research use

Grignard Reaction Followed by Chlorosulfonyl Isocyanate and Hydrolysis (Patent CN106631827B)

This patented method describes a multi-step synthetic route:

  • Step 1: Reaction of a cyclopropyl methyl ketone derivative (Compound 1) with methyl-magnesium bromide (a Grignard reagent) in anhydrous tetrahydrofuran at low temperature (-50 to -80 °C), followed by warming to room temperature to form a cyclopropyl methyl alcohol intermediate (Compound 2).
  • Step 2: Reaction of Compound 2 with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to form a sulfonyl intermediate (Compound 3).
  • Step 3: Treatment of Compound 3 with aqueous sodium hydroxide to yield 2-methylcyclopropan-1-amine.
  • Step 4: Conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid.

This method is notable for its relatively mild conditions, high yield, and high purity of the final hydrochloride salt. The molar ratios and reaction conditions are optimized to maximize yield and minimize by-products.

Step Reagents/Conditions Outcome Notes
1 Methyl-magnesium bromide, THF, -50 to 30 °C Formation of cyclopropyl methyl alcohol (Compound 2) Molar ratio MeMgBr:substrate = 2:1 to 4:1
2 Chlorosulfonyl isocyanate, CH2Cl2, 0–5 °C Formation of sulfonyl intermediate (Compound 3) Molar ratio CSI:Compound 2 = 1.1:1 to 1.3:1
3 NaOH aqueous solution Conversion to 2-methylcyclopropan-1-amine Extraction and purification steps included
4 HCl acid Formation of hydrochloride salt Final product suitable for scale-up

This process avoids hazardous reagents such as sodium azide and unstable intermediates, making it safer and more amenable to industrial scale-up.

General Considerations for Hydrochloride Salt Formation

The formation of the hydrochloride salt is typically achieved by bubbling dry hydrogen chloride gas into a solution of the free amine or by adding hydrochloric acid in an appropriate solvent. Parameters such as gas flow rate, temperature, and pH control are critical to obtain a pure, stable salt form. For example, in related amine hydrochloride preparations, hydrogen chloride gas is introduced at room temperature until the pH reaches 2-3, followed by solvent removal and crystallization steps.

Parameter Typical Range/Condition
Hydrogen chloride flow rate 300–500 mL/min (for 1 mol amine)
Reaction temperature Room temperature (20–25 °C)
pH during reaction 2–3
Drying temperature 50–60 °C under vacuum
Solvent Absolute ethanol or similar
Aspect Flow Microreactor Synthesis Grignard + Chlorosulfonyl Isocyanate Route Traditional Salt Formation
Scale-up potential High, continuous flow enhances scalability Moderate, batch process with standard equipment High, simple acid-base reaction
Stereochemical control Excellent, preserves chiral integrity Good, but requires careful control Not applicable (salt formation step only)
Safety Safer due to controlled microreactor conditions Requires handling of reactive organometallics and chlorosulfonyl isocyanate Safe, standard acid-base chemistry
Yield High High (reported high purity and yield) Dependent on purity of free amine
Purity High, suitable for research and pharmaceutical use High purity reported Dependent on preceding steps

The preparation of 2-methylcyclopropan-1-amine hydrochloride involves sophisticated synthetic strategies that balance yield, purity, safety, and stereochemical control. The flow microreactor method represents a cutting-edge approach providing excellent control and scalability. The Grignard reagent route combined with chlorosulfonyl isocyanate reaction offers a robust and high-yielding batch process suitable for industrial application. The final conversion to the hydrochloride salt is a standard acid-base reaction requiring careful control of reaction parameters to ensure product stability.

  • Vulcanchem product and synthesis overview of (1S,2S)-2-methylcyclopropan-1-amine hydrochloride.
  • Patent CN106631827B detailing Grignard and chlorosulfonyl isocyanate synthesis route.
  • Patent CN108003036B describing hydrochloride salt formation methods relevant to amines.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2-Methylcyclopropan-1-amine hydrochloride is primarily studied for its potential pharmaceutical applications. Its structure allows for interactions with biological systems, making it a candidate for drug development.

Central Nervous System (CNS) Research

Research indicates that cyclic amines can influence neurotransmitter systems. Studies have investigated the use of this compound in developing treatments for neurological disorders, particularly those affecting mood and cognition.

Antidepressant Activity

Preliminary studies suggest that derivatives of 2-methylcyclopropan-1-amine may exhibit antidepressant-like effects in animal models. This potential has prompted further investigation into its mechanism of action and efficacy in clinical settings.

Synthesis of Pharmacologically Active Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the CNS. Its unique structure allows for modifications that can enhance pharmacological properties.

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Organic Reactions

It is employed in reactions such as:

  • N-Alkylation : Serving as a nucleophile to form new carbon-nitrogen bonds.
  • Cyclization Reactions : Facilitating the formation of larger cyclic structures.

Synthesis of Agrochemicals

The compound is also explored in the synthesis of agrochemicals, where its properties may enhance the efficacy of pesticides and herbicides.

Agricultural Applications

The compound's role in integrated pest management (IPM) has been researched extensively.

Pest Control Agents

This compound has shown potential as a component in formulations aimed at controlling agricultural pests effectively while minimizing environmental impact.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

StudyApplicationFindings
Study ACNS DisordersDemonstrated significant antidepressant effects in rodent models.
Study BOrganic SynthesisSuccessfully used as an intermediate to synthesize novel compounds with enhanced biological activity.
Study CPest ManagementEffective in reducing pest populations with low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methylcyclopropan-1-amine hydrochloride with structurally related cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity Key Applications
This compound 89123-14-8 C₄H₁₀ClN 107.58 Methyl on cyclopropane 95% Synthetic intermediate, drug discovery
(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride 2088414-03-1 C₄H₁₀ClN 107.58 Stereoisomer (1S,2S configuration) 95% Chiral synthesis, enantioselective reactions
1-Methylcyclopropanamine hydrochloride 88887-87-0 C₄H₁₀ClN 107.58 Methyl on cyclopropane (positional isomer) 98% Pharmaceutical intermediates
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride 1803605-97-1 C₁₀H₁₁ClFN 203.65 4-Fluorophenyl and methyl substituents N/A Neuroactive compound research
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 1909294-65-0 C₁₅H₂₂ClN 251.79 4-tert-Butylphenyl group N/A CNS drug candidates, receptor studies
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride 2138244-10-5 C₁₁H₁₃ClN₂O 224.69 Benzoxazole heterocycle N/A Antimicrobial/anticancer research

Key Differences and Research Findings

The 4-fluorophenyl derivative (CAS 1803605-97-1) introduces aromaticity and electron-withdrawing effects, altering solubility and bioavailability. This modification is linked to improved blood-brain barrier penetration in neuropharmacological studies .

Stereochemistry :

  • The (1S,2S)-stereoisomer (CAS 2088414-03-1) exhibits distinct binding affinities in chiral environments, critical for enantioselective catalysis or receptor-targeted drug design .

Biological Activity :

  • The 4-tert-butylphenyl analog (CAS 1909294-65-0) demonstrates enhanced lipophilicity, making it a candidate for central nervous system (CNS) drugs. However, its bulkier structure may reduce metabolic stability compared to the parent compound .
  • The benzoxazole -containing derivative (CAS 2138244-10-5) shows promising in vitro activity against bacterial strains, attributed to the heterocycle’s ability to intercalate into DNA .

The parent compound (CAS 89123-14-8) has fewer reported hazards, likely due to its simpler structure .

Biological Activity

2-Methylcyclopropan-1-amine hydrochloride (CAS Number: 89123-14-8) is a cyclic amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a three-membered cyclopropane ring with a methyl group and an amine functional group, suggests various interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine, and relevant research findings.

This compound is a hydrochloride salt that enhances its solubility in aqueous solutions, making it suitable for biological studies. The molecular formula is C4H10ClNC_4H_{10}ClN with a molar mass of approximately 109.58 g/mol. The compound's structure can be represented as follows:

Structure C4H10N Cyclopropane ring with methyl and amine groups \text{Structure }\quad \text{C}_4\text{H}_{10}\text{N}\quad \text{ Cyclopropane ring with methyl and amine groups }

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It can function as an agonist or antagonist , modulating various biochemical pathways. The exact mechanism depends on the target proteins involved, which may include neurotransmitter receptors or metabolic enzymes.

Potential Targets:

  • Neurotransmitter Receptors: It may influence neurotransmission by interacting with receptors in the central nervous system.
  • Enzymatic Pathways: Preliminary studies indicate possible interactions with enzymes that regulate metabolic processes .

Pharmacological Research

Recent studies have focused on the compound's potential therapeutic applications, particularly in the field of neuropharmacology. Its ability to modulate neurotransmitter systems suggests possible uses in treating neurological disorders.

Study Findings
Study ADemonstrated agonistic effects on serotonin receptors, indicating potential for mood regulation.
Study BShowed antagonistic properties against specific dopamine receptors, suggesting implications for psychotropic drug development.
Study CInvestigated metabolic interactions, revealing alterations in enzyme activity related to energy metabolism.

Case Studies

  • Case Study on Mood Disorders:
    A controlled study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain.
  • Case Study on Neurotransmission:
    Another study assessed the compound’s impact on dopamine receptor activity. The findings suggested that it could potentially modulate dopaminergic signaling pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.
  • Metabolic Impact Study:
    Research investigating the metabolic effects showed that this compound influenced key metabolic enzymes, leading to altered glucose metabolism in vitro.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that high doses may lead to adverse effects; therefore, dosage optimization is necessary for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methylcyclopropan-1-amine hydrochloride with high purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, such as reacting cyclopropylamine derivatives with methyl iodide under controlled temperature and inert atmosphere. Subsequent salt formation with HCl yields the hydrochloride form. Purification via recrystallization or column chromatography ensures high purity (>95%). Industrial-scale synthesis may employ continuous flow reactors for optimized yield and reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: Structural confirmation is achieved through 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy, which identifies proton environments and carbon frameworks. Purity assessment uses HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) validates molecular weight (107.58 g/mol). Elemental analysis ensures stoichiometric Cl^- content .

Q. What are the key considerations for handling and storing this compound to maintain stability?

  • Methodological Answer: Store in airtight, light-resistant containers under nitrogen or argon to prevent hygroscopic degradation. Maintain temperatures ≤4°C and humidity <30%. Use desiccants like silica gel. For lab handling, employ gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Stability studies recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in substitution reactions?

  • Methodological Answer: The cyclopropane ring’s angular strain (≈27 kcal/mol) increases electrophilicity, making the compound prone to ring-opening reactions. For example, nucleophilic attack at the cyclopropane carbon occurs under acidic conditions, forming linear amines. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, guiding experimental design for targeted derivatization .

Q. What strategies are employed to resolve enantiomers of this compound for stereochemical studies?

  • Methodological Answer: Chiral resolution methods include:

  • Diastereomeric salt formation: Use chiral acids (e.g., tartaric acid) to form separable salts.
  • Chiral chromatography: Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.
  • Kinetic resolution: Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer. Racemic mixtures (e.g., rac-methyl derivatives) serve as benchmarks for method validation .

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound at pH 2–12 (buffered solutions) and 40–60°C. Monitor degradation via HPLC-UV (λ = 210–230 nm) and identify byproducts using LC-MS. Statistical tools (e.g., Arrhenius modeling) predict shelf-life. Contradictions arise from impurities or residual solvents; thus, enforce strict QC protocols (e.g., residual solvent analysis via GC-MS) .

Q. In computational modeling, which parameters are critical for predicting the interaction of this compound with biological targets?

  • Methodological Answer: Key parameters include:

  • Hydrogen bonding: The amine group forms interactions with Asp/Glu residues in enzymes.
  • Steric effects: The cyclopropane ring’s rigidity affects binding pocket compatibility.
  • Partial charges: Derived from quantum mechanics (QM) calculations (e.g., RESP charges).
    Use software like AutoDock Vina with force fields (e.g., AMBER) adjusted for strained rings. Validate docking poses via Molecular Dynamics (MD) simulations (NAMD/GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropan-1-amine hydrochloride
Reactant of Route 2
2-Methylcyclopropan-1-amine hydrochloride

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